molecular formula C14H10O4S B1244235 4-Phenanthryl hydrogen sulfate

4-Phenanthryl hydrogen sulfate

Cat. No.: B1244235
M. Wt: 274.29 g/mol
InChI Key: NGHHMZVUHHGUQB-UHFFFAOYSA-N
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Description

4-Phenanthryl hydrogen sulfate (C₁₄H₁₀O₄S) is an organic sulfate ester characterized by a phenanthrene ring system substituted with a hydrogen sulfate (-OSO₃H) group at the 4-position. Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), imparts rigidity and planar geometry to the molecule, influencing its electronic distribution and steric properties. The sulfate group introduces polarity and acidity, making the compound soluble in polar solvents and reactive in acid-base interactions.

Properties

Molecular Formula

C14H10O4S

Molecular Weight

274.29 g/mol

IUPAC Name

phenanthren-4-yl hydrogen sulfate

InChI

InChI=1S/C14H10O4S/c15-19(16,17)18-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9H,(H,15,16,17)

InChI Key

NGHHMZVUHHGUQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)OS(=O)(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Direct vs. Sensitized Irradiation

Under UV light, 4-phenanthryl hydrogen sulfate undergoes distinct transformations depending on irradiation conditions:

ConditionMajor ProductKey Observations
Direct UV2-Methyl-4-(9-phenanthryl)-1-buteneProceeds via singlet state (S₁)
Xanthone-sensitized UV1,1-Dimethyl-2-(9-phenanthryl)cyclopropaneTriplet state (T₁) mediated
  • Direct irradiation induces a singlet-state reaction, forming a secondary carbocation intermediate that rearranges to the butene derivative .

  • Sensitized irradiation promotes intersystem crossing (ΦISC = 0.86), favoring a triplet-state diradical intermediate that cyclizes into the cyclopropane product .

Mechanistic Pathway

The photolysis mechanism involves two critical steps:

  • Initial Excitation :

    • UV absorption generates an excited singlet state (S₁), which undergoes intersystem crossing to the triplet state (T₁) with high efficiency (ΦISC = 0.86) .

    • T₁ facilitates homolytic cleavage of the C–S bond, forming a phenanthryl radical and sulfate radical.

  • Rearrangement Pathways :

    • Triplet Pathway : The phenanthryl radical recombines with neighboring carbons to form a cyclopropane ring via a diradical intermediate .

    • Singlet Pathway : The carbocation intermediate undergoes hydride shifts, leading to butene formation .

Hydrolysis in Aqueous Media

4-Phenanthryl hydrogen sulfate hydrolyzes under acidic or basic conditions:
C14H11O4S+H2OC14H10+H2SO4\text{C}_{14}\text{H}_{11}\text{O}_4\text{S}+\text{H}_2\text{O}\rightarrow \text{C}_{14}\text{H}_{10}+\text{H}_2\text{SO}_4

  • Acidic Hydrolysis : Protonation of the sulfate group accelerates cleavage, regenerating phenanthrene and sulfuric acid .

  • Basic Hydrolysis : Deprotonation stabilizes the leaving group, yielding phenanthrene and sulfate ions .

Comparative Reaction Pathways

The table below contrasts the dominant pathways under varying conditions:

Reaction TypeConditionsKey IntermediateProduct
PhotolysisDirect UV (S₁)Secondary carbocation2-Methyl-4-(9-phenanthryl)-1-butene
PhotolysisSensitized UV (T₁)Diradical1,1-Dimethyl-2-(9-phenanthryl)cyclopropane
HydrolysisH⁺ or OH⁻Protonated/deprotonated sulfatePhenanthrene + H₂SO₄/SO₄²⁻

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: 2-Phenanthryl Hydrogen Sulfate

The positional isomer 2-phenanthryl hydrogen sulfate shares the same molecular formula (C₁₄H₁₀O₄S) and mass (274.29 g/mol) but differs in the sulfate group’s attachment at the 2-position of the phenanthrene ring. Key differences include:

  • Electronic Effects : The 4-position may allow better resonance stabilization of the sulfate group due to the phenanthrene ring’s electron-rich regions.
  • Steric Hindrance : The 2-position may experience greater steric hindrance, reducing reactivity in substitution or binding reactions compared to the 4-isomer .
Table 1: Comparison of Phenanthryl Hydrogen Sulfate Isomers
Property 4-Phenanthryl Hydrogen Sulfate 2-Phenanthryl Hydrogen Sulfate
Molecular Formula C₁₄H₁₀O₄S C₁₄H₁₀O₄S
Molecular Weight (g/mol) 274.29 274.29
Solubility (Water) Moderate (inferred) Moderate (inferred)
Acidity (pKa) ~1–2 (estimated) ~1–2 (estimated)

4-Vinylphenol Sulfate

4-Vinylphenol sulfate (C₈H₈O₄S) features a simpler aromatic ring with a vinyl (-CH=CH₂) substituent and a sulfate group. Key distinctions:

  • Reactivity : The vinyl group increases susceptibility to polymerization or electrophilic addition, unlike the stable PAH system in phenanthryl derivatives.
  • Solubility : Smaller aromatic structure enhances water solubility compared to phenanthryl compounds.
  • Applications : Used in biochemical studies (e.g., as a metabolite marker), whereas phenanthryl derivatives may find use in materials science due to PAH stability .
Table 2: 4-Vinylphenol Sulfate vs. 4-Phenanthryl Hydrogen Sulfate
Property 4-Vinylphenol Sulfate 4-Phenanthryl Hydrogen Sulfate
Molecular Formula C₈H₈O₄S C₁₄H₁₀O₄S
Molecular Weight (g/mol) 200.21 274.29
Solubility (Water) High Moderate
Acidity (pKa) ~1.5 (estimated) ~1–2 (estimated)

Tetrabutylammonium Hydrogen Sulfate (TBHS)

TBHS ((C₄H₉)₄N⁺HSO₄⁻, 309.55 g/mol) is a quaternary ammonium salt with a hydrogen sulfate counterion. Contrasts with 4-phenanthryl hydrogen sulfate include:

  • Cation Effects : The bulky tetrabutylammonium ion enhances solubility in organic solvents, enabling phase-transfer catalysis.
  • Acidity : TBHS has a pKa of ~0.95, stronger than aromatic sulfates due to the sulfate’s interaction with a weakly basic ammonium ion .
  • Applications : TBHS is used industrially as a catalyst, while phenanthryl sulfates may serve in niche chemical synthesis or photochemical studies.
Table 3: TBHS vs. 4-Phenanthryl Hydrogen Sulfate
Property TBHS 4-Phenanthryl Hydrogen Sulfate
Molecular Formula (C₄H₉)₄N⁺HSO₄⁻ C₁₄H₁₀O₄S
Molecular Weight (g/mol) 309.55 274.29
Solubility (Water) High Moderate
Acidity (pKa) 0.95 ~1–2 (estimated)

Key Research Findings and Implications

Acidity Trends : The acidity of hydrogen sulfates is influenced by the attached organic group. Electron-withdrawing groups (e.g., PAHs in phenanthryl derivatives) enhance acidity slightly compared to aliphatic systems like TBHS .

Solubility and Reactivity: Bulky aromatic systems (e.g., phenanthrene) reduce water solubility but improve stability in nonpolar environments, making them suitable for organic synthesis .

Biological Interactions : Sulfate groups in compounds like heparan sulfate participate in hydrogen bonding (e.g., 3.8 Å bond lengths with GlcN), suggesting phenanthryl sulfates could interact similarly in biochemical systems if functionalized appropriately .

Q & A

Q. What are the recommended synthetic routes for 4-phenanthryl hydrogen sulfate, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves sulfonation of phenanthrene derivatives using sulfuric acid or sulfur trioxide under controlled temperatures (50–100°C). Key parameters include stoichiometric ratios of phenanthrene to sulfonating agent, solvent selection (e.g., dichloromethane for polarity control), and reaction time optimization to minimize by-products like di-sulfonated species. Post-synthesis purification via recrystallization or column chromatography is critical, as residual sulfuric acid can alter electrochemical properties . Yield optimization requires monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) for structural confirmation.

Q. How can researchers characterize the thermal stability and phase transitions of 4-phenanthryl hydrogen sulfate?

Methodological Answer: Differential scanning calorimetry (DSC) is essential to identify phase transitions and decomposition temperatures. For example, analogous hydrogen sulfate compounds like CsHSO₄ exhibit a first-order phase transition at ~140°C, where proton conductivity increases by four orders of magnitude . Thermogravimetric analysis (TGA) quantifies decomposition thresholds, while variable-temperature X-ray diffraction (XRD) maps structural changes. Infrared (IR) spectroscopy further detects shifts in sulfate (S–O) and aromatic C–H bonding environments under thermal stress .

Q. What spectroscopic techniques are most effective for confirming the structure of 4-phenanthryl hydrogen sulfate?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR identify aromatic proton environments and confirm sulfonate group attachment.
  • IR : Peaks at ~1050 cm⁻¹ (S=O symmetric stretch) and ~1200 cm⁻¹ (asymmetric S–O stretch) validate sulfate bonding .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion mass and fragmentation patterns. Cross-referencing with computational simulations (e.g., DFT for vibrational modes) enhances accuracy .

Advanced Research Questions

Q. How do proton conduction mechanisms in 4-phenanthryl hydrogen sulfate compare to other solid acidic electrolytes, and what experimental setups validate these dynamics?

Methodological Answer: Proton conduction in hydrogen sulfates often follows a "hopping" mechanism via hydrogen-bonded networks. Electrochemical impedance spectroscopy (EIS) measures conductivity across temperatures (e.g., 25–150°C). For instance, CsHSO₄ shows a sharp conductivity increase above 140°C due to disordered sulfate groups facilitating proton mobility . Comparative studies require controlled humidity environments to isolate intrinsic vs. hydration-dependent conductivity. In situ Raman spectroscopy can track proton migration pathways in operando conditions.

Q. What strategies resolve contradictions in reported solubility and reactivity data for 4-phenanthryl hydrogen sulfate across different solvents?

Methodological Answer: Contradictions often arise from solvent polarity, trace water content, or kinetic vs. thermodynamic solubility. Systematic studies should:

  • Use Karl Fischer titration to quantify solvent water content.
  • Compare solubility in aprotic (e.g., DMSO) vs. protic (e.g., methanol) solvents via UV-Vis spectroscopy.
  • Employ Hansen solubility parameters to predict compatibility . Conflicting reactivity data (e.g., hydrolysis rates) require pH-controlled experiments and Arrhenius analysis to isolate temperature-dependent degradation pathways .

Q. How can computational modeling predict the electrochemical behavior of 4-phenanthryl hydrogen sulfate in catalytic systems?

Methodological Answer: Density functional theory (DFT) calculates charge distribution on the phenanthrene ring and sulfate group, identifying active sites for proton transfer or redox activity. Molecular dynamics (MD) simulations model proton diffusion coefficients in bulk materials. For example, MD studies on CsHSO₄ replicate experimental conductivity trends by simulating sulfate group reorientation dynamics . Pairing computational results with cyclic voltammetry (CV) validates predicted redox potentials in aqueous/non-aqueous electrolytes.

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing heterogeneous datasets in studies of 4-phenanthryl hydrogen sulfate’s stability?

Methodological Answer:

  • Principal Component Analysis (PCA) : Reduces dimensionality in multi-variable datasets (e.g., temperature, solvent polarity, degradation rates).
  • Bootstrapping : Assesses confidence intervals for contradictory conductivity or solubility measurements .
  • Arrhenius Plotting : Extracts activation energies from temperature-dependent degradation data to identify dominant mechanisms .

Q. How should researchers design experiments to differentiate between intrinsic and extrinsic proton conduction in 4-phenanthryl hydrogen sulfate?

Methodological Answer:

  • Intrinsic Conduction : Measure conductivity in anhydrous conditions using sealed cells with inert gas purging.
  • Extrinsic Conduction : Introduce controlled humidity (e.g., H₂O or D₂O vapor) and track isotope effects via impedance spectroscopy.
  • Comparative Studies : Use deuterated analogs (e.g., C₁₀D₈HSO₄) to isolate proton vs. structural contributions .

Tables for Key Properties

Property Method Typical Data Range Reference
Proton Conductivity (150°C)Electrochemical Impedance10⁻² – 10⁻¹ S/cm
Thermal DecompositionTGAOnset: 200–250°C
Solubility in DMSOGravimetric Analysis15–25 mg/mL

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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